molecular formula C7H9BrO2 B3032998 1-Cyclohexene-1-carboxylic acid, 2-bromo- CAS No. 68965-62-8

1-Cyclohexene-1-carboxylic acid, 2-bromo-

Cat. No.: B3032998
CAS No.: 68965-62-8
M. Wt: 205.05 g/mol
InChI Key: ZLXLAGQLWBJSSF-UHFFFAOYSA-N
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Description

Halogenated cyclohexene (B86901) carboxylic acids represent a specialized class of molecules that are of considerable interest in the field of organic synthesis. These compounds merge the structural features of a cyclic α,β-unsaturated carboxylic acid with the reactivity imparted by a halogen substituent, creating a versatile scaffold for chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXLAGQLWBJSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473122
Record name 1-Cyclohexene-1-carboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68965-62-8
Record name 1-Cyclohexene-1-carboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyclohexene 1 Carboxylic Acid, 2 Bromo and Analogues

Strategies for the Construction of the 1-Cyclohexene-1-carboxylic acid Scaffold

The formation of the fundamental 1-cyclohexene-1-carboxylic acid framework is the initial critical phase. This can be achieved through various synthetic routes that build the six-membered ring and install the carboxylic acid moiety.

The construction of the cyclohexene (B86901) ring can be accomplished through intramolecular cyclization of acyclic precursors. While a one-pot cyclization that simultaneously installs the 2-bromo and 1-carboxylic acid groups is complex, related strategies often involve the cyclization of functionalized linear chains. For instance, Diels-Alder reactions between a suitable diene and a dienophile containing a carboxylic acid or a precursor group can yield a cyclohexene ring. Subsequent functionalization can then be performed to introduce the bromine atom.

Another classical approach involves intramolecular condensation reactions. For example, precursors containing both ketone and ester functionalities can be induced to cyclize via Dieckmann condensation to form a cyclic β-keto ester, which can then be further modified to the target scaffold. The synthesis of cyclohexanecarboxylic acid from bromocyclohexane (B57405) via a Grignard reagent followed by reaction with carbon dioxide is a well-established method for installing the carboxyl group onto a pre-existing ring. vaia.comyoutube.com Dehydrogenation would then be required to form the cyclohexene double bond.

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including 5- to 30-membered cyclic alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, catalyzed by metal-carbene complexes (typically containing ruthenium or molybdenum), facilitates the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene (B1197577). libretexts.orgnumberanalytics.com

To construct a halogenated cyclohexene scaffold via RCM, a suitable acyclic diene precursor bearing the necessary functional groups is required. The halogen can either be incorporated into the diene substrate before cyclization or introduced after the formation of the cyclohexene ring. The popularity of RCM stems from its high functional group tolerance and its ability to form complex ring systems efficiently. numberanalytics.com The reaction proceeds through a metallacyclobutane intermediate, and the driving force is often the removal of gaseous ethylene from the reaction mixture. organic-chemistry.org

Table 1: Overview of Representative Ring-Closing Metathesis (RCM) Catalysts

Catalyst Name Generation Metal Center Key Features
Grubbs' Catalyst First Ruthenium Good activity, commercially available.
Grubbs' Catalyst Second Ruthenium Higher activity and broader substrate scope than 1st Gen.
Hoveyda-Grubbs Catalyst Second Ruthenium Features a chelating isopropoxystyrene ligand for enhanced stability.

| Schrock's Catalyst | N/A | Molybdenum | Very high activity, but sensitive to air and moisture. |

This table presents common catalysts used in RCM, which are applicable for the synthesis of the cyclohexene scaffold from appropriate diene precursors.

The development of enantioselective and diastereoselective synthetic routes is crucial for accessing chiral analogues of 2-bromo-1-cyclohexene-1-carboxylic acid, which is particularly important in pharmaceutical and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. pressbooks.pub

This is most efficiently achieved using chiral catalysts that create an asymmetric environment around the substrate, favoring reaction on one face of the molecule over the other. pressbooks.pub Strategies include:

Chiral Brønsted Acid Catalysis: Chiral α,β-dihydroxy carboxylic acids and other Brønsted acids have been shown to catalyze enantioselective additions to form chiral products with high enantiomeric ratios. nih.gov

Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Ruthenium, Palladium, Rhodium) can induce high levels of stereocontrol in a variety of transformations, including hydrogenations, C-H functionalization, and cyclizations. nih.govdicp.ac.cn

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.

These principles can be applied to the synthesis of the cyclohexene scaffold, for instance, in an asymmetric Diels-Alder reaction or during a catalytic cyclization, to establish stereocenters on the ring with high fidelity.

Regioselective and Stereoselective Introduction of the 2-Bromo Moiety

Once the 1-cyclohexene-1-carboxylic acid scaffold is in place, the next critical step is the introduction of the bromine atom at the C-2 position of the double bond (vinylic position) with high regioselectivity.

The direct reaction of an alkene like cyclohexene with bromine (Br₂) typically results in an electrophilic addition, breaking the double bond to form a vicinal dibromide (1,2-dibromocyclohexane). chemguide.co.uklibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. libretexts.orgstackexchange.com

To achieve the target vinylic bromide, an addition-elimination sequence is often required. The electron-withdrawing nature of the carboxylic acid group at C-1 deactivates the double bond towards electrophilic attack. However, under suitable conditions, bromine can add across the double bond. A subsequent base-induced elimination of hydrogen bromide (HBr) can then regenerate the double bond, now with a bromine substituent at the vinylic position. The regioselectivity of the elimination would be key to forming the desired 2-bromo isomer.

An analogous and well-documented reaction is the bromination of cyclohex-2-enone. orgsyn.org In this process, treatment with bromine and an acid catalyst leads to the formation of 2-bromo-2-cyclohexen-1-one, demonstrating the feasibility of installing a bromine atom at the C-2 position of an α,β-unsaturated cyclic system. orgsyn.org

Table 2: Common Reagents for Bromination Reactions

Reagent Formula Typical Application
Bromine Br₂ Electrophilic addition to alkenes. chemguide.co.uk
N-Bromosuccinimide C₄H₄BrNO₂ Allylic bromination of alkenes (Wohl-Ziegler reaction). pearson.com

| Hydrogen Bromide | HBr | Hydrohalogenation of alkenes; used in some bromination protocols. orgsyn.org |

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the formation of carbon-halogen bonds. These strategies can provide high regioselectivity in the synthesis of vinylic bromides, which are valuable intermediates in further cross-coupling reactions like the Suzuki, Stille, and Heck reactions. organic-chemistry.orgorganic-chemistry.org

While direct palladium-catalyzed C-H bromination at the vinylic position is a potential route, a more common strategy involves the transformation of other functional groups. For example, a vinyl triflate or a vinyl boronic acid derivative of the cyclohexene carboxylic acid scaffold could be synthesized first. These intermediates can then undergo a palladium-catalyzed cross-coupling reaction with a bromine source (e.g., a bromide salt) to yield the desired 2-bromo-1-cyclohexene-1-carboxylic acid.

Palladium-catalyzed reactions offer mild conditions and excellent functional group tolerance. orgsyn.org The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction yield and selectivity.

Table 3: Components of a Typical Palladium-Catalyzed Cross-Coupling Reaction

Component Role Examples
Palladium Precursor Source of the active catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes and activates the metal center Phosphines (e.g., PPh₃, Xantphos), N-heterocyclic carbenes (NHCs)
Base Promotes key steps in the catalytic cycle K₂CO₃, Cs₂CO₃, t-BuONa
Substrate Molecule undergoing transformation Vinyl triflates, vinyl boronic acids

| Coupling Partner | Source of the new atom/group | Bromide salts (e.g., CuBr₂, NaBr) |

Substitution Reactions for Vinylic Bromide Formation

The formation of a vinylic bromide on a cyclohexene ring is a key step in the synthesis of the target molecule. Various substitution and addition-elimination strategies can be employed to achieve this.

One common approach involves the bromination of a corresponding ketone precursor. For instance, the treatment of enolizable ketones with reagents such as those based on (PhO)3P-halogen can yield vinyl halides in good to excellent yields. Another strategy involves the transformation of other vinyl halides, such as vinyl iodides, into the desired vinyl bromides. This can be achieved with high efficiency and retention of stereochemistry using catalytic amounts of copper iodide and a suitable ligand in the presence of a bromide source.

Furthermore, organotrifluoroborates can be converted to organic bromides under mild conditions using sodium bromide in the presence of an oxidizing agent like chloramine-T, offering a regioselective route to vinylic bromides. A summary of selected methods for vinylic bromide synthesis is presented in Table 1.

Table 1. Selected Methods for Vinylic Bromide Formation
Starting MaterialReagentsProduct TypeKey Features
Enolizable Ketones(PhO)3P-halogen based reagentsVinyl HalidesGood to excellent yields under mild conditions.
Alkenyl IodidesCuI (cat.), trans-N,N'-dimethylcyclohexane-1,2-diamine, TMABrAlkenyl BromidesExcellent yields with full retention of double bond geometry.
OrganotrifluoroboratesNaBr, Chloramine-TOrganic BromidesRapid, regioselective, and excellent yields under mild conditions.

Control of Stereochemistry in Bromine Addition Reactions

The stereochemical outcome of bromine addition to the double bond of a cyclohexene precursor is a critical aspect of the synthesis of bromo-substituted cyclohexene derivatives. The addition of bromine to an alkene typically proceeds through a mechanism involving a cyclic bromonium ion intermediate. stackexchange.com This intermediate is then attacked by a bromide ion in a backside, SN2-type reaction. stackexchange.com

This anti-addition mechanism dictates that the two bromine atoms add to opposite faces of the double bond, resulting in a trans-dihalo product. stackexchange.com For instance, the bromination of cyclohexene yields exclusively trans-1,2-dibromocyclohexane. stackexchange.com The initial product of this anti-addition to a cyclohexene ring is the diaxial conformer, which may then flip to the more stable diequatorial conformation if sterically permissible. stackexchange.com

The stereoselectivity of this reaction is a powerful tool for controlling the relative configuration of substituents in the product. The formation of the cyclic bromonium ion prevents rotation around the carbon-carbon bond of the original double bond and ensures the anti-stereospecificity of the addition. rsc.org This principle is fundamental in the synthesis of analogues of the target molecule where specific stereoisomers are desired.

Carboxylation Techniques for the C1 Position of 1-Cyclohexene-1-carboxylic acid, 2-bromo-

Introducing a carboxylic acid group at the C1 position of a 2-bromocyclohexene precursor is a crucial transformation. Several classical and modern carboxylation methods are applicable.

Grignard Reagent Carboxylation Methods

A well-established method for the synthesis of carboxylic acids is the reaction of a Grignard reagent with carbon dioxide. askfilo.comoc-praktikum.de This involves the formation of an organomagnesium halide from an organic halide, which then acts as a nucleophile, attacking the electrophilic carbon of CO2. Subsequent acidification of the resulting magnesium carboxylate salt yields the desired carboxylic acid. askfilo.comoc-praktikum.de

For the synthesis of 1-Cyclohexene-1-carboxylic acid, 2-bromo-, a potential route would involve the formation of a Grignard reagent from a 1,2-dibromocyclohexene (B3383802) precursor, followed by reaction with CO2 and subsequent elimination of HBr to form the double bond. Alternatively, a Grignard reagent could be formed from 2-bromocyclohex-1-ene, if selectively prepared. The yield of such carboxylation reactions can be influenced by factors such as the solvent and reaction conditions. Research on the carboxylation of the closely related bromocyclohexane has provided data on isolated yields in various solvent systems, as shown in Table 2. oc-praktikum.de

Table 2. Isolated Yields for the Carboxylation of Bromocyclohexane via a Grignard Reaction
SolventIsolated Yield (%)
THF61
D5 (Decamethylcyclopentasiloxane)55
L4 (Octamethyltrisiloxane)58

Recent advancements have also explored mechanochemical Grignard reactions with gaseous CO2, which can provide aryl and alkyl carboxylic acids in good yields with significantly reduced solvent amounts. d-nb.inforesearchgate.net For instance, bromocyclohexane can be converted to cyclohexanecarboxylic acid with a 41% yield under these conditions. d-nb.info

Carbonylation Reactions for α,β-Unsaturated Carboxylic Acids

Palladium-catalyzed carbonylation reactions offer a powerful and versatile method for the synthesis of carboxylic acids and their derivatives from organic halides. semanticscholar.orgcapes.gov.br This methodology is applicable to a wide range of substrates, including aryl and vinyl bromides. capes.gov.br The reaction typically involves the use of carbon monoxide as the carbonyl source, a palladium catalyst, a suitable ligand, and a base. semanticscholar.org

In the context of synthesizing 1-Cyclohexene-1-carboxylic acid, 2-bromo-, a palladium-catalyzed carbonylation of a 1,2-dibromocyclohexene precursor could be envisioned, followed by elimination to form the α,β-unsaturated system. Alternatively, direct carbonylation of 2-bromocyclohex-1-ene would provide the target molecule. These reactions can often be performed under mild conditions and tolerate a variety of functional groups. capes.gov.brscispace.comnih.gov

The development of methods that avoid the direct use of gaseous carbon monoxide, by employing CO-releasing molecules, has further enhanced the practicality and safety of these transformations. capes.gov.br

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile group (-CN) to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The precursor, 2-bromocyclohexene-1-carbonitrile, would be required for this approach.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide. This initially produces the salt of the carboxylic acid and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

Multicomponent and One-Pot Synthetic Sequences for 1-Cyclohexene-1-carboxylic acid, 2-bromo-

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.gov While a specific MCR for the direct synthesis of 1-Cyclohexene-1-carboxylic acid, 2-bromo- is not explicitly detailed in the provided search results, the principles of MCRs can be applied to design potential synthetic routes.

For instance, a one-pot process could be envisioned starting from a suitable cyclohexene derivative. Such a sequence might involve an initial bromination step, followed by the in-situ generation of an organometallic intermediate and its subsequent carboxylation. Another possibility is the intramolecular bromo-amination of a 1,4-cyclohexadiene (B1204751) aminal, which demonstrates the potential for one-pot discrimination of two olefins within a cyclohexane (B81311) system, followed by further functionalization. rsc.org

The synthesis of α,β-unsaturated carboxylic acids has been achieved through one-pot multicomponent reactions, for example, in the synthesis of thiophene (B33073) analogs using polymer-supported microwave-assisted methodology. researchgate.net This highlights the potential for developing a similar strategy for the target molecule. One-pot procedures that combine oxidation and a Wittig-type reaction have also been developed for the synthesis of α-bromo-α,β-unsaturated esters, which are structurally related to the target carboxylic acid.

Green Chemistry Approaches in the Synthesis of Halogenated Cyclic Carboxylic Acids

The synthesis of halogenated organic compounds, including cyclic carboxylic acids like 1-Cyclohexene-1-carboxylic acid, 2-bromo-, has traditionally relied on methods that often involve hazardous reagents and environmentally unfriendly solvents. rsc.org The principles of green chemistry aim to mitigate these issues by designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies in this field focus on the use of safer solvents, alternative reagents, and innovative catalytic systems, including biocatalysis. mdpi.comcdnsciencepub.com

A significant advancement in green halogenation involves replacing traditional solvents with more benign alternatives. wikipedia.org Halogenated solvents, which are common in these reactions, are often toxic and environmentally persistent. rsc.org Research has demonstrated the efficacy of using greener solvents such as water, alcohols (methanol and ethanol), or even conducting reactions under solvent-free conditions. cdnsciencepub.comdntb.gov.ua For instance, the bromination of various aromatic ring systems has been successfully achieved with high yields using a combination of hydrobromic acid and hydrogen peroxide as an oxidant in ethanol (B145695) or water. cdnsciencepub.comdntb.gov.ua Water, being non-toxic and renewable, is a particularly attractive solvent and has been shown to accelerate certain organic reactions, including halogenations with N-halosuccinimides. nih.govwikipedia.org

Another cornerstone of green chemistry is the development and application of catalytic methods to replace stoichiometric reagents. acs.org Traditional halogenations often employ molecular halogens like bromine (Br₂) or reagents like N-bromosuccinimide (NBS) in stoichiometric amounts, which can lead to significant waste. cdnsciencepub.comlibretexts.org Catalytic approaches, on the other hand, offer higher efficiency and selectivity. For example, organocatalysis using lipophilic indole (B1671886) in non-polar green solvents like heptane (B126788) has been shown to effectively catalyze electrophilic bromination of arenes, minimizing side reactions and allowing for catalyst recycling. rsc.org Furthermore, transition-metal catalysis, such as palladium-catalyzed C-H halogenation, represents a potentially more environmentally friendly route, although challenges related to expensive oxidants and the need for directing groups are still being addressed. acs.org

Biocatalysis has emerged as a powerful and promising green alternative, utilizing enzymes to perform highly selective halogenations under mild conditions. mdpi.com Halogenases and haloperoxidases are enzymes that can regioselectively introduce halogen atoms into a wide range of organic molecules. nih.gov Flavin-dependent halogenases, in particular, offer a green pathway by installing halides into small molecules under ambient temperature and pressure, avoiding the toxic catalysts used in traditional organic synthesis. mdpi.com These enzymatic methods can be integrated into cascade reactions, further increasing process efficiency. nih.govacs.org The use of enzymes can drastically reduce the need for harsh reagents and protecting groups, simplifying synthetic pathways and reducing waste. nih.govtudelft.nl

The table below summarizes and compares key aspects of traditional versus green chemistry approaches for the synthesis of halogenated organic compounds, a framework applicable to cyclic carboxylic acids.

Comparison of Synthetic Approaches for Halogenation
ParameterTraditional MethodsGreen Chemistry Approaches
Reagents Molecular halogens (e.g., Br₂), N-halosuccinimides (NBS), heavy metal salts. cdnsciencepub.comgoogle.comHydrogen peroxide with hydrobromic acid, enzymes (halogenases), organocatalysts. cdnsciencepub.com
Solvents Chlorinated solvents (e.g., CCl₄, CH₂Cl₂), THF. rsc.orgacs.orgWater, ethanol, methanol, heptane, or solvent-free conditions. rsc.orgnih.govcdnsciencepub.com
Catalysis Often stoichiometric, may use Lewis acids under harsh conditions. rsc.orgBiocatalysis, organocatalysis, transition-metal catalysis. rsc.orgmdpi.comacs.org
Conditions Often require high temperatures, highly acidic or basic conditions. rsc.orgMild conditions (ambient temperature and pressure), neutral pH. mdpi.com
Byproducts & Waste Significant generation of hazardous waste and byproducts. nih.govReduced waste (e.g., water as a byproduct), potential for catalyst recycling. nih.gov

The application of these green principles to the synthesis of specific compounds like 1-Cyclohexene-1-carboxylic acid, 2-bromo- involves adapting these general methodologies. For example, a potential green route could involve the enzymatic bromination of 1-cyclohexene-1-carboxylic acid using a suitable halogenase in an aqueous medium. Alternatively, an organocatalytic approach in a green solvent could be explored to achieve the desired transformation with higher atom economy and lower environmental impact compared to traditional methods.

The following table details various green reagents and catalysts and their specific advantages in the context of halogenating cyclic carboxylic acids.

Green Reagents and Catalysts in Halogenation
Reagent/Catalyst SystemRoleKey AdvantagesPotential Application
H₂O₂ / HBr in Water/Ethanol Oxidant / Bromine SourceGenerates water as the only byproduct; uses green solvents. cdnsciencepub.comBromination of the double bond in cyclic unsaturated acids.
Flavin-Dependent Halogenases BiocatalystHigh regioselectivity and stereoselectivity under mild conditions. mdpi.comDirect, selective bromination of the cyclohexene ring.
Indole-based Organocatalysts Phase-Transfer CatalystEnables reactions in non-polar green solvents like heptane; recyclable. rsc.orgElectrophilic bromination using a solid N-halo-source.
Palladium with Pyridone Ligands Transition-Metal CatalystEnables C-H activation, potentially reducing the need for pre-functionalized substrates. acs.orgDirected bromination of the cyclic backbone.

By embracing these green chemistry approaches, the synthesis of halogenated cyclic carboxylic acids can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

Reactivity and Reaction Mechanisms of 1 Cyclohexene 1 Carboxylic Acid, 2 Bromo

Mechanistic Studies of Reactions Involving the Vinylic Bromine

The presence of a vinylic bromine atom in 1-Cyclohexene-1-carboxylic acid, 2-bromo- significantly influences its reactivity, making it a versatile substrate for a variety of organic transformations. The interplay between the electron-withdrawing carboxylic acid group and the bromine atom on the double bond dictates the mechanistic pathways of its reactions.

Nucleophilic Substitution Reactions (SN2') on the Brominated Olefin

While vinylic halides are generally unreactive towards standard SN2 reactions due to the high energy of the transition state, they can undergo nucleophilic substitution through an SN2' mechanism. In this pathway, the nucleophile attacks the double bond at the carbon atom adjacent to the one bearing the leaving group, leading to a concerted shift of the double bond and expulsion of the bromide ion. For 1-Cyclohexene-1-carboxylic acid, 2-bromo-, this would involve the nucleophile attacking the C6 position, followed by rearrangement of the double bond to the C1-C6 position and departure of the bromide from C2. The rate of SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com These reactions proceed with an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Elimination Reactions (E2) and Their Stereochemical Outcomes

Elimination reactions, particularly the E2 mechanism, are prominent for 1-Cyclohexene-1-carboxylic acid, 2-bromo-. ijcce.ac.irwizeprep.com The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. pressbooks.publibretexts.org For an E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is required, where the abstracted proton and the leaving group are in the same plane but on opposite sides of the C-C bond. pressbooks.pubchemistrysteps.comlibretexts.orgnumberanalytics.com

In the context of the cyclohexene (B86901) ring of 1-Cyclohexene-1-carboxylic acid, 2-bromo-, this requirement means that the hydrogen atom to be eliminated and the bromine atom must both be in axial positions. libretexts.orglibretexts.org The chair conformation of the cyclohexane (B81311) ring dictates the availability of such anti-periplanar hydrogens. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the stereochemical constraints of the ring can sometimes lead to the formation of the less substituted Hofmann product. libretexts.orgvedantu.com The presence of two beta-hydrogens can lead to a stereoselective reaction, where one stereoisomer is preferentially formed. chemistrysteps.com

Palladium-Catalyzed Coupling Reactions of Vinyl Bromides (e.g., Heck, Suzuki, Sonogashira)

The vinylic bromine of 1-Cyclohexene-1-carboxylic acid, 2-bromo- serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov

Heck Reaction: This reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgnih.gov The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The Heck reaction is known for its high trans selectivity. organic-chemistry.org It can be used to synthesize a variety of substituted alkenes. researchgate.netmdpi.com

Suzuki Reaction: The Suzuki reaction couples the vinyl bromide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with the organoboron species, and then reductive elimination to form the new C-C bond. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination. wikipedia.org This method is highly effective for the synthesis of conjugated enynes and arylalkynes. libretexts.orgnih.govrsc.orgrsc.org

Coupling Reaction Coupling Partner Catalyst System Typical Product
HeckAlkenePd(0) catalyst, baseSubstituted alkene
SuzukiOrganoboron compoundPd(0) catalyst, baseBiaryl, styrene (B11656), polyolefin
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, baseConjugated enyne, arylalkyne

Cine-Substitution Pathways

Cine-substitution is a type of nucleophilic substitution where the incoming nucleophile attaches to a position adjacent to the carbon atom that was originally bonded to the leaving group, with a concurrent shift of the double bond. This pathway is distinct from direct substitution and can occur with vinylic halides under certain conditions, often involving strong bases. For 1-Cyclohexene-1-carboxylic acid, 2-bromo-, a cine-substitution would result in the nucleophile adding at the C1 position and the carboxylic acid group ending up on a carbon of the newly formed double bond.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in 1-Cyclohexene-1-carboxylic acid, 2-bromo- is a key functional group that can be readily modified to create a variety of derivatives.

Reduction of the Carboxylic Acid Group

The reduction of the carboxylic acid functionality in 1-Cyclohexene-1-carboxylic acid, 2-bromo- to its corresponding alcohol, (2-bromocyclohex-1-en-1-yl)methanol, or further to the methyl group, presents a significant chemoselectivity challenge. The choice of reducing agent is critical, as the alkene and the vinyl bromide moieties are also susceptible to reduction under various conditions.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally capable of reducing carboxylic acids to primary alcohols. However, for α,β-unsaturated systems, LiAlH₄ can also reduce the carbon-carbon double bond via a 1,4-conjugate addition mechanism. Furthermore, LiAlH₄ is known to achieve reductive dehalogenation of some alkyl and vinyl halides. Therefore, treatment of 1-Cyclohexene-1-carboxylic acid, 2-bromo- with a strong hydride reagent could potentially lead to a mixture of products, including the desired allylic alcohol, the saturated alcohol, and dehalogenated variants.

More selective reducing agents would be required to favor the reduction of the carboxylic acid group while preserving the other functional groups. Borane (B79455) (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known for their ability to selectively reduce carboxylic acids in the presence of other reducible functional groups. However, borane also reacts with alkenes via hydroboration. The electron-deficient nature of the double bond in the target molecule might slow down the rate of hydroboration relative to a typical alkene, but a mixture of products would still be anticipated.

A summary of potential reduction pathways is presented below. Due to the lack of specific experimental data for this compound, these outcomes are predicted based on established reactivity principles.

ReagentProposed Product(s)Mechanism TypeSelectivity Issues
Lithium Aluminum Hydride (LiAlH₄)(2-bromocyclohex-1-en-1-yl)methanol, 2-bromocyclohexylmethanol, cyclohex-1-en-1-ylmethanolNucleophilic Acyl Substitution / Conjugate Addition / Reductive DehalogenationLow selectivity; potential for over-reduction and dehalogenation.
Borane (BH₃·THF)(2-bromocyclohex-1-en-1-yl)methanolElectrophilic reductionPotential for competing hydroboration of the double bond.

Decarboxylation Reactions and Related Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), typically requires specific structural features that are absent in 1-Cyclohexene-1-carboxylic acid, 2-bromo-. The reaction is most facile for β-keto acids, which can undergo decarboxylation through a cyclic, six-membered transition state upon heating. nih.gov As the target molecule lacks a carbonyl group at the β-position (C3), it is expected to be thermally stable with respect to decarboxylation under standard conditions.

However, several other decarboxylation methods could theoretically be applied, although their efficacy on this specific substrate is not documented.

Radical Decarboxylation (Hunsdiecker-type Reaction): The Hunsdiecker reaction involves the conversion of a carboxylic acid to its silver salt, followed by treatment with bromine to yield an alkyl or vinyl bromide with the loss of CO₂. u-tokyo.ac.jp Applying this to 1-Cyclohexene-1-carboxylic acid, 2-bromo- would be expected to produce 1,2-dibromocyclohexene (B3383802). The mechanism proceeds through a radical chain pathway involving the formation of a carboxyl radical which rapidly loses CO₂ to generate a vinyl radical, which is then trapped by bromine.

Photoredox Catalysis: Modern synthetic methods utilize photoredox catalysts to generate carbon-centered radicals from carboxylic acids via a single-electron transfer process, followed by extrusion of CO₂. This radical could then be trapped or used in subsequent coupling reactions.

Transition-Metal-Catalyzed Decarboxylation: Certain transition metals, particularly palladium and silver catalysts, can facilitate decarboxylation, often as part of a larger reaction sequence such as a decarboxylative cross-coupling. For instance, palladium-catalyzed protocols have been used for the decarboxylative aromatization of certain cyclohexanecarboxylic acids.

Reaction NameReagentsProbable ProductMechanism
Hunsdiecker Reaction1. AgNO₃ 2. Br₂1,2-dibromocyclohexeneRadical Chain
Photoredox DecarboxylationPhotocatalyst (e.g., Ir or Ru complex), light2-bromocyclohexene (after H-atom abstraction)Radical

Reactivity of the Cyclohexene Ring

Electrophilic and Radical Additions to the Double Bond

The reactivity of the double bond in 1-Cyclohexene-1-carboxylic acid, 2-bromo- is profoundly influenced by the attached electron-withdrawing groups.

Electrophilic Addition: The π-bond is conjugated with the carbonyl of the carboxylic acid, which strongly withdraws electron density. This effect, combined with the inductive withdrawal of the bromine atom, makes the double bond significantly electron-poor and thus deactivated towards attack by electrophiles (e.g., HBr, Br₂). Reactions that proceed via a bromonium ion or carbocation intermediate are expected to be much slower compared to a simple alkene like cyclohexene. If an electrophilic addition were to occur, it would proceed via a stepwise mechanism. For example, in the addition of HBr, protonation would occur at the α-carbon (C1) to avoid placing a positive charge adjacent to the electron-withdrawing carboxyl group, leading to a tertiary carbocation at C2. However, this reaction pathway is generally disfavored. The more likely reaction mode for this electron-deficient alkene is nucleophilic conjugate addition (Michael addition).

Radical Addition: In contrast to electrophilic addition, radical addition to the double bond is a viable pathway. The anti-Markovnikov addition of HBr, initiated by peroxides or light, proceeds via a radical chain mechanism. The regioselectivity is determined by the stability of the intermediate radical formed during the propagation step.

The mechanism involves two key propagation steps:

A bromine radical (Br•), generated from HBr by an initiator, adds to the double bond. It will add to the carbon atom that results in the more stable carbon radical. Addition to C1 would place the radical at C2, where it is stabilized by the adjacent bromine atom. Addition to C2 would place the radical at C1, where it is stabilized by resonance with the carboxyl group. The latter is generally a more significant stabilizing effect.

The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical to continue the chain.

Based on radical stability, the bromine atom would add to the C2 position, forming a radical at the C1 position that is stabilized by the carboxylic acid. This would lead to the formation of cis- and trans-2-bromocyclohexane-1-carboxylic acid. Studies on the analogous compound 1-bromocyclohexene have shown that radical addition of HBr can proceed with anti-selectivity to give mostly cis-1,2-dibromocyclohexane, suggesting the involvement of a bridged bromine radical intermediate.

Allylic Oxidations and Reductions

The term "allylic" refers to the positions adjacent to the double bond, which in this molecule are the CH₂ groups at C3 and C6. These positions can be targets for specific oxidation and reduction reactions.

Allylic Oxidation: A classic reagent for allylic oxidation is selenium dioxide (SeO₂), which can introduce a hydroxyl group at an allylic position to form an allylic alcohol. Another common transformation is allylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively replaces an allylic hydrogen with a bromine atom. The mechanism is a radical chain process where a bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentration) to form the product. Due to the resonance stabilization of the intermediate, allylic rearrangements are possible, potentially leading to a mixture of products where the double bond has shifted.

ReactionReagentPotential Product(s)
Allylic BrominationN-Bromosuccinimide (NBS), light/peroxide2,3-dibromo-1-cyclohexene-1-carboxylic acid 2,6-dibromo-1-cyclohexene-1-carboxylic acid
Allylic OxidationSelenium Dioxide (SeO₂)2-bromo-3-hydroxy-1-cyclohexene-1-carboxylic acid 2-bromo-6-hydroxy-1-cyclohexene-1-carboxylic acid

Allylic Reduction: The term allylic reduction is less common but can refer to the reductive removal of a functional group from an allylic position. More relevant is the concept of reductive transposition, where an allylic alcohol derivative is reduced with concomitant migration of the double bond, often catalyzed by transition metals like iridium or rhodium. For the parent compound, direct allylic reduction of the C-H bonds is not a standard transformation.

Concerted and Stepwise Mechanisms in Transformations

The potential transformations of 1-Cyclohexene-1-carboxylic acid, 2-bromo- can be categorized based on their underlying mechanisms, which may be either concerted (bonds are formed and broken in a single step) or stepwise (involving one or more reactive intermediates).

Stepwise Mechanisms: Most of the probable reactions for this compound are expected to proceed through stepwise mechanisms involving reactive intermediates.

Radical Chain Reactions: Radical addition of HBr to the double bond and allylic bromination with NBS are classic examples of stepwise processes. They involve initiation, propagation, and termination steps, with carbon and bromine radicals serving as key intermediates.

Ionic Reactions: Although disfavored, any hypothetical electrophilic addition to the electron-poor double bond would proceed stepwise through a high-energy carbocation intermediate. Nucleophilic substitution of the vinyl bromide (a very difficult reaction) would also be stepwise if it were to occur.

Concerted Mechanisms: Concerted reactions are characterized by a single, cyclic transition state where all bond-making and bond-breaking occurs simultaneously.

Pericyclic Reactions: The most common examples of concerted reactions are pericyclic reactions, such as cycloadditions (e.g., Diels-Alder reaction) and sigmatropic rearrangements. The electron-deficient double bond of 1-Cyclohexene-1-carboxylic acid, 2-bromo- makes it a potential dienophile for a Diels-Alder reaction with an electron-rich diene. This [4+2] cycloaddition would be a concerted process, proceeding through a single cyclic transition state.

Decarboxylation: The decarboxylation of β-keto acids is a concerted pericyclic reaction, but as noted, the target molecule lacks the required structure for this specific pathway. nih.gov

The distinction between these mechanistic pathways is fundamental to understanding and predicting the stereochemical and regiochemical outcomes of chemical reactions. For 1-Cyclohexene-1-carboxylic acid, 2-bromo-, the predominance of radical and ionic functionalities suggests that stepwise mechanisms would govern the majority of its transformations.

Advanced Spectroscopic Elucidation and Structural Confirmation of 1 Cyclohexene 1 Carboxylic Acid, 2 Bromo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural picture of 1-Cyclohexene-1-carboxylic acid, 2-bromo- can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The electron-withdrawing effects of the bromine atom and the carboxylic acid group, along with the anisotropy of the carbon-carbon double bond, significantly influence the chemical shifts.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-12 ppm. pressbooks.publibretexts.orglibretexts.org The protons on the cyclohexene (B86901) ring will appear in distinct regions. The four protons on the sp³ hybridized carbons (C4 and C5) are expected to resonate in the upfield region, while the protons on the carbons adjacent to the double bond (C3 and C6) will be slightly more downfield.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm region. pressbooks.publibretexts.org The sp² hybridized carbons of the double bond (C1 and C2) are also found downfield, typically between 100-150 ppm. multiscreensite.com The carbon atom bonded to the electronegative bromine (C2) will be shifted further downfield compared to the unsubstituted C2 in cyclohexene. The remaining sp³ hybridized carbons of the ring will appear at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0165 - 175
C1-130 - 140
C2-125 - 135
H₃, H'₃ (Allylic)2.2 - 2.625 - 35
H₄, H'₄1.6 - 2.020 - 30
H₅, H'₅1.6 - 2.020 - 30
H₆, H'₆ (Allylic)2.2 - 2.625 - 35

Note: These are estimated values based on typical chemical shift ranges for the functional groups and structural motifs present. pressbooks.pubmultiscreensite.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For 1-Cyclohexene-1-carboxylic acid, 2-bromo-, COSY would show correlations between the protons on adjacent carbons in the ring (e.g., H3 with H4, H4 with H5, H5 with H6), confirming the sequence of the methylene (B1212753) groups. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the cyclohexene ring. For example, the proton signals in the 2.2-2.6 ppm range would correlate with the allylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This is crucial for identifying quaternary carbons (like C1 and C2) and for connecting different spin systems. Key HMBC correlations would be expected from the allylic protons (H3 and H6) to the double bond carbons (C1 and C2) and from the H6 protons to the carbonyl carbon (C=O), confirming the placement of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for determining stereochemistry and conformational preferences. For instance, NOESY could reveal through-space interactions between protons on the same face of the cyclohexene ring.

The cyclohexene ring is not planar and typically adopts a half-chair conformation. The substituents on the ring can exist in either pseudo-axial or pseudo-equatorial positions. The preferred conformation of 1-Cyclohexene-1-carboxylic acid, 2-bromo- in solution will be the one that minimizes steric strain.

Due to the steric bulk of the bromine atom and the carboxylic acid group, there will be a conformational equilibrium. Studies on similar substituted cyclohexanes and cyclohexanones show that the conformational preference is highly dependent on the solvent and the nature of the substituents. docbrown.inforesearchgate.netnih.gov For 2-bromocyclohexanone, the axial conformer is often predominant in nonpolar solvents. docbrown.info The analysis of coupling constants (³JHH values) from high-resolution ¹H NMR spectra, in conjunction with NOESY data, can provide insight into the dominant conformation in solution by relating dihedral angles to the magnitude of the coupling. youtube.com

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 1-Cyclohexene-1-carboxylic acid, 2-bromo- is expected to show several distinct and characteristic absorption bands. A very broad band, typically centered around 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgnih.gov The carbonyl (C=O) stretching vibration for an α,β-unsaturated carboxylic acid is expected to appear as a strong, sharp peak around 1690-1715 cm⁻¹. libretexts.orguobasrah.edu.iq The conjugation with the C=C double bond lowers the frequency compared to a saturated carboxylic acid. uobasrah.edu.iq The stretching of the carbon-carbon double bond (C=C) will give rise to a medium-intensity peak in the region of 1620-1680 cm⁻¹. researchgate.net The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹.

Characteristic IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
CarbonylC=O stretch1690 - 1715Strong
AlkeneC=C stretch1620 - 1680Medium
Carboxylic AcidC-O stretch1210 - 1320Medium
Alkyl BromideC-Br stretch500 - 700Medium-Strong

Source: Data compiled from general IR spectroscopy tables. libretexts.orgnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and offers clues to its structure through the analysis of fragmentation patterns. The molecular formula of 1-Cyclohexene-1-carboxylic acid, 2-bromo- is C₇H₉BrO₂, with a molecular weight of approximately 205.05 g/mol . nih.gov

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, one at M⁺ and another at M+2. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgarizona.eduwhitman.edu Another likely fragmentation is the loss of the bromine radical (•Br, M-79 or M-81), which would result in a cyclohexenecarboxylic acid cation. Further fragmentation of the ring structure can also occur, leading to a complex pattern of smaller ions. thieme-connect.de Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 1-Cyclohexene-1-carboxylic acid, 2-bromo-, the molecular formula is established as C₇H₉BrO₂. The presence of bromine is notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where two peaks of nearly equal intensity are observed, separated by two mass units.

The exact mass of the molecular ion containing the ⁷⁹Br isotope has been calculated to be 203.97859 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the proposed elemental composition, distinguishing it from other potential isobaric formulas.

Table 1: HRMS Data for 1-Cyclohexene-1-carboxylic acid, 2-bromo-

Parameter Value
Molecular Formula C₇H₉BrO₂
Calculated Exact Mass ([M(⁷⁹Br)]⁺) 203.97859 Da nih.gov
Calculated Exact Mass ([M(⁸¹Br)]⁺) 205.97654 Da

Ion Fragmentation Patterns and Structural Information

Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. The fragmentation of 1-Cyclohexene-1-carboxylic acid, 2-bromo- is dictated by its functional groups: the carboxylic acid, the carbon-carbon double bond, the cyclohexene ring, and the bromine substituent.

Key fragmentation pathways for this molecule are predicted as follows:

Loss of Bromine: A common fragmentation for organobromine compounds is the cleavage of the C-Br bond, which would result in a fragment ion [M-Br]⁺ at m/z 125. This cation would be resonance-stabilized.

Decarboxylation: The loss of the carboxyl group as a radical (•COOH) is a characteristic fragmentation of carboxylic acids, leading to a peak at [M-COOH]⁺ (m/z 159/161). libretexts.org Alternatively, loss of carbon dioxide (CO₂) can occur, particularly after rearrangement.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for carboxylic acids. libretexts.org This can include the loss of a hydroxyl radical (•OH) to give an acylium ion [M-OH]⁺ (m/z 187/189) or loss of water [M-H₂O]⁺ (m/z 186/188).

Ring Fragmentation: The cyclohexene ring itself can undergo fragmentation. A characteristic pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which could lead to the expulsion of ethene (C₂H₄), resulting in a fragment ion [M-C₂H₄]⁺.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 1-Cyclohexene-1-carboxylic acid, 2-bromo-

m/z (for ⁷⁹Br/⁸¹Br) Proposed Fragment Neutral Loss
204/206 [C₇H₉BrO₂]⁺ - (Molecular Ion)
187/189 [C₇H₈BrO]⁺ •OH
159/161 [C₆H₈Br]⁺ •COOH

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The primary electronic transition of interest in 1-Cyclohexene-1-carboxylic acid, 2-bromo- is a π → π* transition associated with its conjugated system. masterorganicchemistry.com The carbon-carbon double bond is in conjugation with the carbonyl group (C=O) of the carboxylic acid, forming an α,β-unsaturated carboxylic acid system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λmax to a longer wavelength compared to non-conjugated alkenes or carbonyls. openstax.org

For comparison, the parent compound, 1-Cyclohexene-1-carboxylic acid, is reported to have a λmax in the range of 200-220 nm. nist.govresearchgate.net The presence of the bromine atom at the 2-position is expected to cause a slight bathochromic (red) shift to a longer wavelength, as the non-bonding electrons on the halogen can interact with the π-system. A weak n → π* transition, associated with the excitation of a non-bonding electron from the carbonyl oxygen, may also be observed at a longer wavelength, typically with much lower intensity. ntu.edu.sg

Analysis of Chromophores within the Unsaturated Ring

The principal chromophore in 1-Cyclohexene-1-carboxylic acid, 2-bromo- is the conjugated enone system formed by the C=C double bond and the C=O of the carboxylic acid. This C=C-C=O arrangement allows for delocalization of π-electrons across these four atoms, which is the structural basis for the characteristic π → π* absorption in the UV region.

The bromine atom attached to the double bond acts as an auxochrome. An auxochrome is a group that, while not a chromophore itself, modifies the light-absorbing properties of a chromophore. The bromine atom possesses lone pairs of electrons that can be delocalized into the conjugated π-system, effectively extending it. This interaction slightly lowers the energy of the π* antibonding orbital, resulting in a shift of the absorption maximum to a longer wavelength and potentially increasing the intensity of the absorption (hyperchromic effect).

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

A search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for 1-Cyclohexene-1-carboxylic acid, 2-bromo-. Therefore, a definitive experimental description of its solid-state geometry is not possible at this time.

However, were such a study to be conducted, it would be expected to reveal that the cyclohexene ring adopts a half-chair conformation, which is typical for this ring system. The analysis would also precisely define the planarity of the conjugated carboxylic acid group and its orientation relative to the ring.

Determination of Absolute Stereochemistry and Conformation

1-Cyclohexene-1-carboxylic acid, 2-bromo- is a chiral molecule due to the potential for the bromine and carboxylic acid groups to be arranged in different spatial orientations relative to the ring's substituents, though in this specific nomenclature it refers to a single constitutional isomer. If a chiral synthesis or resolution were performed to isolate a single enantiomer, X-ray crystallography using a chiral space group or anomalous dispersion methods could determine its absolute stereochemistry (R or S configuration).

Furthermore, the crystallographic data would confirm the solid-state conformation, including the specific half-chair form of the cyclohexene ring and the rotational position (conformation) of the carboxylic acid group relative to the carbon-carbon double bond. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid moieties.

Synthetic Applications and Advanced Chemical Transformations Involving 1 Cyclohexene 1 Carboxylic Acid, 2 Bromo

Role as a Building Block in Target-Oriented Synthesis

The intrinsic structural features of 1-Cyclohexene-1-carboxylic acid, 2-bromo-, namely its constrained six-membered ring and dual functionalities, position it as a valuable starting material in target-oriented synthesis. The cyclohexene (B86901) core is a common motif in a multitude of complex molecular structures.

The substituted cyclohexene framework is a recurring structural element in numerous natural products. Although specific total syntheses commencing directly from 1-Cyclohexene-1-carboxylic acid, 2-bromo- are not extensively documented in readily available literature, its potential as a precursor is significant. The molecule provides a ready-made six-membered ring that can be further elaborated. For instance, the vinyl bromide and carboxylic acid groups can be strategically manipulated to introduce new stereocenters and build fused ring systems, which are characteristic of terpenoids and alkaloids. The Diels-Alder reaction, a powerful tool for forming six-membered rings, highlights the importance of such scaffolds in the synthesis of natural products. wikipedia.orgsigmaaldrich.com

The development of novel therapeutic agents often relies on the synthesis of molecular libraries with diverse functional groups. 1-Cyclohexene-1-carboxylic acid, 2-bromo- serves as an excellent scaffold for this purpose. The independent reactivity of the carboxylic acid and the vinyl bromide allows for the systematic introduction of various substituents, leading to a wide range of analogues for structure-activity relationship (SAR) studies. For example, cyclohexene carboxylic acid derivatives have been investigated for their potential as antitumor agents. researchgate.net The ability to modify the core structure through reactions like amide coupling and palladium-catalyzed cross-coupling enables the exploration of chemical space around a privileged scaffold, which is a key strategy in modern drug discovery.

Diversification via Derivatization of the Carboxylic Acid and Bromine Functionalities

The true synthetic utility of 1-Cyclohexene-1-carboxylic acid, 2-bromo- is realized through the selective modification of its two primary functional groups. This allows for a modular approach to synthesizing a variety of complex derivatives.

The carboxylic acid moiety can be readily converted into a range of other functional groups, significantly altering the molecule's physical and chemical properties. jackwestin.com These transformations are fundamental in organic synthesis and are crucial for creating analogues with tailored characteristics.

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) yields the corresponding esters. libretexts.org Esters are often used as protecting groups or to enhance the lipophilicity of a molecule.

Amidation: Coupling with primary or secondary amines, typically using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other peptide coupling reagents, produces amides. jackwestin.com This reaction is fundamental to the synthesis of peptides and other biologically relevant molecules.

Table 1: Potential Derivatives from Carboxylic Acid Modification
ReactantReaction TypeResulting Functional GroupPotential Product Name
Methanol (CH₃OH)Fischer EsterificationMethyl EsterMethyl 2-bromocyclohex-1-enecarboxylate
Ethylamine (CH₃CH₂NH₂)Amide CouplingN-ethyl amideN-ethyl-2-bromocyclohex-1-enecarboxamide
Benzyl (B1604629) alcohol (C₆H₅CH₂OH)EsterificationBenzyl EsterBenzyl 2-bromocyclohex-1-enecarboxylate
Aniline (C₆H₅NH₂)Amide CouplingN-phenyl amideN-phenyl-2-bromocyclohex-1-enecarboxamide

The vinyl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.orgwikipedia.orgwikipedia.org This allows for the direct attachment of aryl, vinyl, or alkynyl groups to the cyclohexene ring.

Suzuki Coupling: Reaction with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base forms a new carbon-carbon bond, replacing the bromine atom. wikipedia.orgorganic-chemistry.orglibretexts.org This is widely used to synthesize biaryl and substituted styrene (B11656) structures. The presence of a carboxylic acid can sometimes complicate Suzuki reactions, potentially requiring protection or specific catalyst systems. reddit.com

Heck Coupling: This reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org It provides a powerful method for elaborating the carbon skeleton.

Sonogashira Coupling: The coupling of the vinyl bromide with a terminal alkyne, co-catalyzed by palladium and copper, yields a conjugated enyne structure. wikipedia.orglibretexts.org Alkynes are versatile functional groups that can undergo a wide range of further transformations. nih.gov

Table 2: Potential Products from Cross-Coupling Reactions
Reaction NameCoupling Partner ExampleCatalyst System (Typical)Potential Product Structure
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenylcyclohex-1-ene-1-carboxylic acid
Heck ReactionStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-(2-phenylethenyl)cyclohex-1-ene-1-carboxylic acid
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-(2-phenylethynyl)cyclohex-1-ene-1-carboxylic acid
Suzuki Coupling4-Pyridylboronic acidPd(dppf)Cl₂, K₂CO₃2-(Pyridin-4-yl)cyclohex-1-ene-1-carboxylic acid

Cycloaddition and Pericyclic Reactions Involving the Cyclohexene Ring

The double bond within the cyclohexene ring can participate in cycloaddition reactions, offering a direct route to polycyclic systems. libretexts.org The nature of the substituents on the double bond dictates its reactivity.

In 1-Cyclohexene-1-carboxylic acid, 2-bromo-, the double bond is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This makes it an excellent "dienophile" for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orglibretexts.org When reacted with an electron-rich conjugated diene, a new six-membered ring is formed in a stereospecific manner, rapidly increasing molecular complexity. masterorganicchemistry.com For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct with a defined stereochemistry, providing a scaffold for further synthetic elaboration. This transformation is a cornerstone of synthetic chemistry for building complex cyclic systems found in many natural products. wikipedia.orgsigmaaldrich.com

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The unique molecular architecture of 1-Cyclohexene-1-carboxylic acid, 2-bromo- offers a fascinating platform for the development of tandem and cascade reactions. This is due to the presence of three distinct reactive sites: the carboxylic acid, the carbon-carbon double bond, and the vinylic carbon-bromine bond. The strategic placement of these functional groups allows for the design of complex chemical transformations where multiple bonds are formed in a single synthetic operation. Such reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly construct complex molecular scaffolds from simple precursors.

Tandem and cascade reactions involving derivatives of 1-Cyclohexene-1-carboxylic acid, 2-bromo- can be designed to proceed through various mechanistic pathways, including radical, pericyclic, or transition-metal-catalyzed processes. The interplay between the electronic nature of the substituents and the reaction conditions can be finely tuned to direct the reactivity towards a desired outcome. For instance, the carboxylic acid can act as a nucleophile or be converted into an activated species, the double bond can participate in cycloadditions or Michael additions, and the bromo substituent is a prime site for cross-coupling reactions.

A hypothetical tandem reaction could be initiated by a palladium-catalyzed coupling at the C-Br bond, followed by an intramolecular cyclization involving the carboxylic acid. For example, a Suzuki coupling to introduce a suitably functionalized aryl group could be followed by an intramolecular lactonization, leading to the formation of a polycyclic system in a single pot.

Another potential cascade sequence could involve the initial reduction of the carboxylic acid to an alcohol. The resulting allylic alcohol could then undergo a subsequent intramolecular reaction. For instance, an intramolecular bromo-amination could lead to the formation of nitrogen-containing bicyclic compounds, a transformation that discriminates between two olefins in a cyclohexadiene system. rsc.org

Furthermore, the double bond can be engaged in cycloaddition reactions. A Diels-Alder reaction, for instance, could be followed by a lactonization step involving the carboxylic acid, thereby constructing a complex polycyclic framework in a highly stereocontrolled manner. The bromine substituent in such a scenario could serve to modulate the electronics of the diene system or be retained for further functionalization.

The development of such tandem and cascade reactions is an active area of research, with the potential to streamline the synthesis of complex natural products and medicinally relevant compounds. The ability to control the sequence of events and the stereochemical outcome is a significant challenge that requires a deep understanding of the underlying reaction mechanisms.

Below is a table outlining potential tandem and cascade reactions involving 1-Cyclohexene-1-carboxylic acid, 2-bromo-, based on known chemical transformations of similar substrates.

Reaction Type Reactants Catalyst/Reagents Intermediate(s) Final Product(s)
Heck-Lactonization Cascade 1-Cyclohexene-1-carboxylic acid, 2-bromo-, AlkenePd(OAc)₂, PPh₃, BaseAlkenyl-palladium speciesBicyclic lactone
Suzuki-Michael Tandem 1-Cyclohexene-1-carboxylic acid, 2-bromo-, Arylboronic acid, Michael acceptorPd(PPh₃)₄, Base2-Aryl-1-cyclohexene-1-carboxylic acidFunctionalized bicyclic system
Radical Cyclization-Addition 1-Cyclohexene-1-carboxylic acid, 2-bromo-, Radical initiator, AlkeneAIBN, Bu₃SnHCyclohexenyl radicalBicyclic system with additional functionalization
Diels-Alder/Lactonization 1-Cyclohexene-1-carboxylic acid, 2-bromo-, DieneHeat or Lewis AcidCycloaddition adductPolycyclic lactone

Future Research Directions and Unexplored Avenues for 1 Cyclohexene 1 Carboxylic Acid, 2 Bromo

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in pharmaceutical and agrochemical development. For 1-Cyclohexene-1-carboxylic acid, 2-bromo-, the development of asymmetric synthetic routes to access chiral derivatives represents a significant and valuable research frontier.

Future investigations could focus on several key strategies. One promising avenue is the use of chiral ligands in transition-metal-catalyzed reactions to control stereochemistry. For instance, copper(I)-catalyzed enantioselective radical 1,2-halofunctionalization of terminal alkynes has been shown to produce axially chiral vinyl halides, suggesting that methods could be developed to introduce chirality centered around the C=C-Br axis of the molecule. acs.org Another approach involves leveraging chiral auxiliaries, which have been successfully used in the asymmetric synthesis of related structures like 2-methyl cyclohexane (B81311) carboxylic acids through heterogeneous catalysis. Furthermore, asymmetric cascade reactions, which build molecular complexity and multiple stereocenters in a single operation, could be explored. The combination of palladium catalysis with chiral Lewis bases has proven effective for creating complex chiral molecules from components like benzyl (B1604629) bromides and vinyl derivatives, a strategy that could be adapted for this compound. acs.org

Potential Asymmetric Strategy Key Methodological Feature Anticipated Chiral Product
Transition-Metal CatalysisUse of chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with metals like Palladium, Copper, or Rhodium.Enantiomerically enriched cyclohexene (B86901) derivatives via asymmetric hydrogenation or conjugate addition.
Chiral Auxiliary ApproachCovalent attachment of a chiral auxiliary to the carboxylic acid moiety to direct stereoselective transformations on the ring.Diastereomerically pure intermediates, leading to enantiopure final products after auxiliary removal.
Asymmetric Cascade ReactionsCombination of metal catalysis and organocatalysis to trigger a sequence of stereoselective bond-forming events. acs.orgComplex polycyclic structures with multiple, well-defined stereocenters.

Investigation of Organocatalytic and Biocatalytic Transformations

Moving beyond traditional metal catalysis, organocatalysis and biocatalysis offer green, sustainable, and often highly selective alternatives for transforming 1-Cyclohexene-1-carboxylic acid, 2-bromo-.

Organocatalysis: This field utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. The carboxylic acid and the electron-deficient double bond of the target molecule are ideal handles for various organocatalytic transformations. Future research could explore enantioselective conjugate additions to the double bond, catalyzed by chiral amines or thioureas, to introduce new substituents at the 2-position with high stereocontrol.

Biocatalysis: The use of enzymes as catalysts provides unparalleled selectivity under mild conditions. researchgate.net Research into enzymatic transformations of this compound is a highly promising, unexplored area. Enzymes such as ene-reductases could be investigated for the stereoselective reduction of the double bond. Moreover, vanadium-dependent haloperoxidases, which are known to mediate bromodecarboxylation of conjugated carboxylic acids, could potentially be engineered to catalyze novel transformations. digitellinc.comnih.gov The potential for enzymatic debromination is also of interest, as biocatalytic reduction of vicinal dibromides on cyclic systems has been reported, suggesting that enzymes can be harnessed for dehalogenation reactions. nih.gov

Catalytic Approach Potential Transformation Key Advantage
Organocatalysis Enantioselective Michael AdditionMetal-free synthesis of chiral cyclohexanone (B45756) derivatives.
Asymmetric Diels-Alder ReactionConstruction of complex polycyclic systems with high stereocontrol.
Biocatalysis Ene-Reductase Mediated ReductionStereoselective saturation of the C=C bond to produce chiral bromocyclohexane (B57405) carboxylic acid.
Haloperoxidase-Catalyzed ReactionNovel enzymatic functionalization or deconstruction of the molecule. digitellinc.com
Dehalogenase-Mediated DebrominationGreen and selective removal of the bromine atom to yield 1-cyclohexene-1-carboxylic acid.

Exploration of Photoredox and Electrochemical Reactivity

Photoredox and electrochemical methods use light or electricity, respectively, to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. The vinyl bromide moiety of 1-Cyclohexene-1-carboxylic acid, 2-bromo- is a key functional group for exploration with these techniques.

The activation of vinyl halides via photoredox catalysis is a rapidly advancing field. acs.orgnih.gov Upon single-electron reduction, a highly reactive vinyl radical can be generated, which can participate in a variety of bond-forming reactions. acs.orgnih.gov A particularly relevant avenue would be the exploration of dual photoredox and nickel catalysis for the decarboxylative cross-coupling of the molecule with another carboxylic acid, a reaction that has been demonstrated for other vinyl halides. acs.org This would allow for the direct coupling of two different fragments through a C(sp²)-C(sp³) bond.

Electrochemistry offers a complementary approach. The electrochemical reductive cross-coupling of vinyl bromides has been used to synthesize 1,3-dienes. scientifiq.aiacs.org Applying this to 1-Cyclohexene-1-carboxylic acid, 2-bromo- could lead to novel diene-containing building blocks. Additionally, electrochemically generated bromine radicals have been shown to mediate the synthesis of vinyl sulfonates from alkenes, hinting at the possibility of further functionalizing the double bond through electro-organic methods. acs.org

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to rapidly explore the chemical space around a core scaffold. chemrxiv.org 1-Cyclohexene-1-carboxylic acid, 2-bromo- is an ideal candidate for integration into such systems as a versatile building block.

Future research in this area would involve developing robust, reliable reactions of the compound that are amenable to automation. This includes solid-phase synthesis, where the molecule is anchored via its carboxylic acid to a resin, followed by a series of automated coupling reactions at the vinyl bromide position. Alternatively, flow chemistry setups could be designed for the continuous, multi-step synthesis and derivatization of the compound. Integrating this molecule into automated platforms would enable the rapid generation of large libraries of analogues for high-throughput screening in drug discovery and materials science. chemrxiv.org

Application in Materials Science and Functional Molecule Design

The structural motifs within 1-Cyclohexene-1-carboxylic acid, 2-bromo- suggest significant, yet unexplored, potential in materials science and the design of functional molecules.

The vinyl bromide group is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, respectively. Such modifications could be used to synthesize novel liquid crystals, organic light-emitting diode (OLED) materials, or functional polymers. Vinyl bromide itself is used as a comonomer to impart flame-retardant properties, suggesting that the target compound could be incorporated into polymers to create new functional materials with enhanced fire resistance. nih.govwikipedia.org The rigid cyclohexene ring is a common feature in bioactive molecules and natural products, and derivatization could lead to new pharmaceutical candidates or agrochemicals. researchgate.net

Potential Application Area Key Modification Strategy Resulting Functional Molecule/Material
Polymer Science Radical polymerization involving the C=C bond.Functional polymers with pendant carboxylic acid and bromide groups for post-polymerization modification.
Incorporation as a comonomer.Flame-retardant materials. nih.govwikipedia.org
Organic Electronics Suzuki or Sonogashira coupling at the C-Br bond.Conjugated materials for use in OLEDs or organic photovoltaics. mdpi.com
Medicinal Chemistry Amide coupling at the carboxylic acid and cross-coupling at the C-Br bond.Diverse libraries of complex small molecules for biological screening. researchgate.net

Advanced In Silico Screening for Novel Reactivity Patterns

Computational chemistry and in silico screening are powerful tools for predicting and discovering new chemical reactions, saving significant time and resources in the lab. Applying these methods to 1-Cyclohexene-1-carboxylic acid, 2-bromo- could reveal non-obvious and synthetically valuable reactivity patterns.

Future research could employ Density Functional Theory (DFT) calculations to model the transition states of potential reactions, such as novel cycloadditions or rearrangements. This can help predict which reaction pathways are energetically feasible. Screening virtual libraries of catalysts (e.g., organocatalysts, transition metal ligands) in silico could identify promising candidates for new asymmetric transformations. Furthermore, computational tools can help elucidate complex reaction mechanisms, such as those in photoredox and electrochemical systems, guiding the design of more efficient and selective reactions. The discovery of unexpected reactivity, such as the cine-substitution of vinyl bromides via palladium catalysis, underscores that non-intuitive reaction pathways exist, which in silico screening is well-suited to uncover. organic-chemistry.orgrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-1-cyclohexene-1-carboxylic acid?

  • Answer: Bromination of 1-cyclohexene-1-carboxylic acid (parent compound, CAS 636-82-8) via radical or electrophilic pathways is a common approach. For example, N-bromosuccinimide (NBS) in the presence of light or peroxides can selectively brominate the cyclohexene ring at the 2-position . Optimization of solvent polarity (e.g., CCl₄ vs. DCM) and temperature (0–25°C) is critical to minimize side reactions like di-bromination or ring-opening. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. How can the structure of 2-bromo-1-cyclohexene-1-carboxylic acid be confirmed experimentally?

  • Answer: Use a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with the parent compound (1-cyclohexene-1-carboxylic acid). The bromine atom at C2 will deshield adjacent protons (C1 and C3), causing downfield shifts of ~0.5–1.5 ppm in 1^1H NMR .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}). Bromine substitution may alter conjugation, slightly shifting these peaks .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 208/210 (Br isotopic pattern) and fragmentation patterns consistent with cyclohexene ring cleavage .

Q. What safety precautions are essential when handling 2-bromo-1-cyclohexene-1-carboxylic acid?

  • Answer: Based on analogous compounds (e.g., 1-cyclohexene-1-carboxylic acid in ), this brominated derivative likely requires:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
  • Storage : Keep in airtight containers away from oxidizers and bases due to potential decomposition or exothermic reactions .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 1-cyclohexene-1-carboxylic acid in Diels-Alder reactions?

  • Answer: The electron-withdrawing bromine at C2 increases the dienophile activity of the cyclohexene ring by polarizing the double bond. Computational studies (DFT) suggest a lowered LUMO energy, accelerating cycloaddition with electron-rich dienes like furan. Experimental validation requires monitoring reaction kinetics (e.g., via 1^1H NMR or HPLC) under varying temperatures (25–80°C) and diene concentrations .

Q. What strategies resolve contradictions in reported 1^1H NMR data for brominated cyclohexene derivatives?

  • Answer: Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • Solvent Polarity : Compare spectra in CDCl₃ vs. DMSO-d₆; polar solvents may stabilize specific conformers, altering coupling constants.
  • Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to identify dynamic processes (e.g., ring-flipping) that obscure splitting patterns .

Q. Can computational methods predict the regioselectivity of bromine substitution in 1-cyclohexene-1-carboxylic acid derivatives?

  • Answer: Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model radical or electrophilic bromination pathways. Key parameters include:

  • Spin Density Distribution : For radical mechanisms, bromine adds to the carbon with the highest spin density.
  • Electrophilic Attack : Local ionization potential (LIP) maps identify electron-rich sites prone to electrophilic substitution .

Methodological Considerations Table

Aspect Recommendation Evidence
Purification Use silica gel chromatography (70–230 mesh) with hexane:EtOAc (4:1) for optimal separation.
Hazard Mitigation Neutralize waste with NaHCO₃ before disposal to prevent acidic corrosion.
Stereochemical Analysis Employ chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if present.

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1-Cyclohexene-1-carboxylic acid, 2-bromo-
Reactant of Route 2
1-Cyclohexene-1-carboxylic acid, 2-bromo-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.